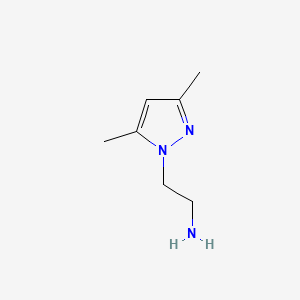![molecular formula C8H6N2O B1269502 4H-Pyrido[1,2-a]pyrimidin-4-one CAS No. 23443-10-9](/img/structure/B1269502.png)
4H-Pyrido[1,2-a]pyrimidin-4-one
Overview
Description
Synthesis Analysis
The synthesis of 4H-Pyrido[1,2-a]pyrimidin-4-one derivatives involves various strategies, including one-step and multi-component reactions. For instance, a one-pot, three-component synthesis method has been developed, providing an efficient route to these compounds under mild conditions (Adib et al., 2007). Additionally, a green synthesis approach using a catalytic four-component reaction has been reported, emphasizing the importance of eco-friendly methods in chemical synthesis (Shi et al., 2018).
Molecular Structure Analysis
Molecular structure analysis of 4H-Pyrido[1,2-a]pyrimidin-4-ones reveals their potential for diverse biological activities. Single-crystal X-ray analysis confirms the structure of these compounds, providing insights into their molecular geometry and electronic configuration, which are crucial for understanding their reactivity and interaction with biological targets (Adib et al., 2007).
Chemical Reactions and Properties
4H-Pyrido[1,2-a]pyrimidin-4-ones exhibit a range of chemical reactivities towards different reagents, enabling the synthesis of analogs with varied functional groups. Their reactivity with formamide, carbon disulfide, urea, and thiourea has been studied, demonstrating their versatility in organic synthesis (El-Gazzar & Hafez, 2009).
Physical Properties Analysis
The physical properties of 4H-Pyrido[1,2-a]pyrimidin-4-ones, such as melting points, solubility, and crystal structure, are essential for their application in drug design and material science. These properties are influenced by their molecular structure and can be tailored through chemical modifications for specific applications.
Chemical Properties Analysis
The chemical properties of 4H-Pyrido[1,2-a]pyrimidin-4-ones, including their acidity, basicity, and reactivity towards various chemical agents, are critical for their biological activity and stability. Their interaction with different enzymes, receptors, and DNA/RNA structures can be attributed to their unique chemical properties, which are pivotal for their pharmacological activities.
For more comprehensive information and detailed studies on this compound, including its synthesis, molecular structure, and properties, the provided references offer valuable insights (El-Gazzar & Hafez, 2009); (Shi et al., 2018); (Adib et al., 2007).
Scientific Research Applications
Green Synthesis Methods
A key area of research involving 4H-Pyrido[1,2-a]pyrimidin-4-one is the development of environmentally friendly synthesis methods. Yan et al. (2014) developed a catalyst-free synthesis method using water as a solvent, highlighting the compound's role in greener and more practical chemical processes (Yan et al., 2014). Similarly, Roslan et al. (2015) reported a solvent-free synthesis method catalyzed by BiCl3, emphasizing the compound's utility in efficient, green chemistry applications (Roslan et al., 2015).
Biomedical Applications
This compound derivatives have been explored for various biomedical applications. For instance, Mane et al. (2014) synthesized novel derivatives and evaluated their antimalarial activity, suggesting the potential of these compounds in antimalarial drug development (Mane et al., 2014). La Motta et al. (2007) tested 2-Phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives as aldose reductase inhibitors with antioxidant properties, pointing towards their potential in treating diabetic complications (La Motta et al., 2007).
Chemical Structure and Properties
Research has also focused on the chemical structure and properties of this compound. Alanine et al. (2016) developed a new strategy for the synthesis of pyrido[1,2-a]pyrimidin-2-ones, a structurally related class, highlighting the versatility of these compounds in pharmaceutical development (Alanine et al., 2016). Anthal et al. (2014) studied the crystal structure of a derivative, contributing to our understanding of its physical properties and potential applications (Anthal et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
4H-Pyrido[1,2-a]pyrimidin-4-one exhibits versatile biological activities, such as CXCR3 antagonism, HLE inhibition, MexAB-OprM specific efflux pump inhibition, potent 5-HT6 antagonists, and acetylcholinesterase inhibition . Therefore, it has profound impact in agrochemicals, pharmaceuticals, and material sciences . Future research may focus on developing an efficient and practical method for transition-metal-free C–S/Se bond forming reactions using thiols/diselenide as the sulfenylation/selenation reagent .
properties
IUPAC Name |
pyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-8-4-5-9-7-3-1-2-6-10(7)8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJWYCAHJRGKMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=O)N2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70326648 | |
| Record name | 4H-Pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70326648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23443-10-9 | |
| Record name | 4H-Pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70326648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4H-Pyrido[1,2-a]pyrimidin-4-one?
A1: While the provided abstracts do not explicitly state the molecular formula and weight of the unsubstituted parent compound, they offer information on various derivatives. For instance, 3-{2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidino]ethyl}-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, also known as risperidone, is a well-known derivative with the molecular formula C23H27FN4O2 and a molecular weight of 410.48 g/mol. []
Q2: What spectroscopic techniques are commonly used to characterize this compound derivatives?
A2: Researchers frequently employ Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C) to elucidate the structures of these compounds. [, , , ] Additionally, Ultraviolet-visible (UV) and Infrared (IR) spectroscopy are valuable tools for characterizing these molecules. [, , ]
Q3: What are the common synthetic routes to access this compound derivatives?
A3: Several methods exist to synthesize these compounds. One common approach involves the thermal cyclization and decarboxylation of isopropylidene (2-pyridylamino)methylenemalonates. [] Alternatively, palladium-catalyzed direct alkenylation of 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-ones offers a route to functionalized derivatives. [] Copper-catalyzed aza-Michael addition followed by aerobic dehydrogenation and intramolecular amidation provides another synthetic strategy. []
Q4: How does the halogen substitution pattern influence the reactivity of 4H-Pyrido[1,2-a]pyrimidin-4-ones?
A4: Halogen substitution plays a crucial role in dictating the reactivity of these compounds. Studies have shown that 6-chloro and 6-bromo derivatives yield a mixture of 7-halo-1,4-dihydro-1,8-naphthyridin-4-ones and 1-(6-halo-2-pyridyl)-3-[(6-halo-2-pyridylamino)methylene]-1,2,3,4-tetrahydropyridine-2,4-diones upon thermal cyclization. [] In contrast, 3-halo derivatives can be obtained by reacting this compound with N-halosuccinimides. []
Q5: Can 4H-Pyrido[1,2-a]pyrimidin-4-ones undergo Suzuki-Miyaura cross-coupling reactions?
A5: Yes, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions provide an efficient way to install aryl, heteroaryl, and vinyl groups at various positions of the this compound scaffold. This methodology allows for the synthesis of a diverse array of substituted derivatives. [, ]
Q6: How do reaction conditions affect the outcome of Vilsmeier-Haack formylation of 4H-Pyrido[1,2-a]pyrimidin-4-ones?
A6: Vilsmeier-Haack formylation of these compounds can lead to different products depending on the reaction conditions and the nature of the substituents on the pyrido[1,2-a]pyrimidin-4-one ring system. For instance, varying the conditions can yield 9-(dimethylaminomethylene)-, 9-(ethoxymethylene)-, or 9-formyl derivatives. [] Moreover, the presence of electron-releasing substituents at the 2-position is crucial for achieving formylation at the 3-position. []
Q7: How does the substitution pattern on the this compound scaffold affect its antiallergic activity?
A7: Research suggests that the presence of a monosubstituted hydrazone moiety at position 9 and an unsubstituted 2-position are essential for intravenous antiallergic activity. [] Furthermore, incorporating a 6-methyl substituent can significantly enhance potency, with the 6S enantiomer exhibiting higher activity than the 6R enantiomer. [, ]
Q8: Have any this compound derivatives progressed to clinical trials?
A9: Yes, at least one compound, (+)-6(S)-methyl-9-(phenylhydrazono)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid (Chinoin-1045; UCB L140), has undergone clinical investigation for its antiallergic properties. []
Q9: Do this compound derivatives exhibit other biological activities besides antiallergic effects?
A10: Indeed, certain derivatives have shown promising antiplatelet activity. For example, the 2-(4-methyl-1-piperazinyl) derivative exhibited potent inhibition of collagen-induced platelet aggregation. [] Other derivatives displayed varying degrees of activity against ADP and A23187-induced aggregation. []
Q10: Are there any studies on the metabolism of this compound derivatives?
A11: Yes, studies on risperidone, a prominent member of this class, have elucidated its metabolic fate. The primary metabolic pathway involves hydroxylation on the tetrahydropyrido[1,2-a]pyrimidin-4-one moiety, yielding 9-hydroxyrisperidone as the major metabolite in dogs and humans. [] Further metabolism can lead to dihydroxy and hydroxy-keto metabolites. []
Q11: Has the photodegradation of this compound derivatives been investigated?
A12: Research on paliperidone, another important derivative, has explored its photostability. Studies using LC-Q-TOF mass spectrometry identified five degradation products formed upon UVA and UVC irradiation in aqueous and methanol solutions. [] The photodegradation kinetics were found to be first-order. []
Q12: What analytical techniques are employed to quantify this compound derivatives in biological matrices?
A13: High-performance liquid chromatography (HPLC) coupled with fluorescence detection has been successfully used to quantify 9-methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (BMY 26517) in human plasma. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1269422.png)
![4-[(2-Bromobenzyl)oxy]benzaldehyde](/img/structure/B1269425.png)





![Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine](/img/structure/B1269440.png)

![5-Phenethyl-1H-[1,2,4]triazol-3-ylamine](/img/structure/B1269450.png)


![5-[(4-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1269458.png)